3-methyl-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a fused thiazole-pyrimidine core substituted at the 3rd position with a methyl group and at the 5th position with an oxo group. The carboxamide moiety at the 6th position is linked to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene substituent. Its structural complexity arises from the integration of pyridine and thiazole rings, which may enhance interactions with biological targets such as enzymes or receptors . The Z-configuration of the thiazol-2(3H)-ylidene group likely influences its conformational stability and binding affinity .
Properties
IUPAC Name |
3-methyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c1-9-7-25-16-18-6-10(14(23)21(9)16)13(22)20-15-19-12(8-24-15)11-4-2-3-5-17-11/h2-8H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCVZMOOISQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common approach is the condensation of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiazole and pyrimidine rings facilitate nucleophilic attacks, particularly at positions adjacent to electron-withdrawing groups. For example:
-
Chlorination : Reaction with POCl₃ replaces the carbonyl oxygen at the 5-oxo position with chlorine, forming a reactive chloro intermediate.
-
Amination : The chloro derivative undergoes substitution with amines (e.g., NH₃, alkylamines) to yield amino-substituted analogs.
Cyclization Reactions
The compound participates in cyclization under acidic or basic conditions to form fused heterocycles:
-
Pyrimidine Ring Expansion : Heating with ammonium acetate in acetic acid generates a larger ring system via intramolecular cyclization.
-
Thiazole-Benzothiazole Fusion : Reaction with tetrahydrobenzothiazole derivatives forms polycyclic structures.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis and re-condensation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous HCl/NaOH, reflux | 5-oxo-thiazolo-pyrimidine-6-carboxylic acid |
| Condensation | DCC, DMAP, room temperature | Amide derivatives with primary/secondary amines |
These reactions are critical for modifying solubility and bioactivity .
Coordination Chemistry
The pyridinyl nitrogen and thiazole sulfur atoms act as ligands for metal ions:
-
Transition Metal Complexes : Forms stable complexes with Cu(II), Fe(III), and Zn(II) in ethanol/water mixtures. For example:
Such complexes are studied for enhanced antimicrobial properties .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution:
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 of thiazole |
| Sulfonation | SO₃/H₂SO₄ | C-5 of thiazole |
These modifications alter electronic properties and binding affinity .
Oxidation and Reduction
-
Oxidation : The thiazole sulfur oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinyl ring to a piperidine derivative .
Biological Interactions
The compound interacts with enzymes and receptors via:
-
Hydrogen Bonding : Carboxamide and pyridinyl groups bind to ATP-binding pockets in kinases.
-
π-π Stacking : The aromatic system intercalates with DNA base pairs, inhibiting replication.
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Application |
|---|---|---|---|
| Thiazole ring | Electrophilic substitution | HNO₃, SO₃ | Bioactivity modulation |
| Carboxamide | Hydrolysis/Condensation | HCl, DCC | Solubility optimization |
| Pyridinyl substituent | Metal coordination | Cu(NO₃)₂ | Antimicrobial enhancement |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing targeted therapies. Further studies are needed to explore underutilized reactions, such as photochemical transformations or enzymatic catalysis.
Scientific Research Applications
3-methyl-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
| Compound Name | Substituents/Modifications | Key Features | Biological Activity |
|---|---|---|---|
| Target Compound | 3-methyl, 5-oxo, 6-carboxamide linked to (2Z)-4-(pyridin-2-yl)thiazol-2(3H)-ylidene | Pyridine-thiazole hybrid; Z-configuration | Hypothesized kinase inhibition due to pyridine’s electron-rich nature |
| 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Propan-2-yl group on pyrazole ring | Enhanced lipophilicity; improved bioavailability compared to unsubstituted analogs | Anticancer activity via interaction with DNA topoisomerases |
| N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | 3-chloro-4-methylphenyl group | Electron-withdrawing Cl improves metabolic stability | Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) |
| N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Indole moiety at 6th position | Planar indole enhances π-π stacking with aromatic residues in proteins | Neuroprotective effects in in vitro models (IC₅₀: 12 µM for Aβ aggregation) |
| N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Benzyl and phenyl groups | Increased steric bulk reduces solubility but improves target selectivity | Antiproliferative activity (IC₅₀: 5.3 µM in MCF-7 cells) |
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 5-oxo-N-(propan-2-yl) Derivative | N-(3-chloro-4-methylphenyl) Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 385.42 | 321.78 |
| logP | 3.1 (predicted) | 2.8 | 2.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Aqueous Solubility | Low (pyridine-thiazole hydrophobicity) | Moderate (propan-2-yl enhances solubility) | Low (chloro group reduces solubility) |
Biological Activity
3-Methyl-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 1246072-60-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. A study reported that certain thiazole-containing compounds displayed IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiazole derivatives are known to inhibit bacterial growth and have been tested against a variety of pathogens. In vitro studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Thiazole-containing compounds have been investigated for their anti-inflammatory effects. A recent study highlighted their ability to reduce pro-inflammatory cytokines in models of inflammatory diseases . The presence of specific functional groups in the thiazole moiety appears to enhance this activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for certain receptors implicated in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives including our compound showed that it could induce apoptosis in breast cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
Study 2: Antimicrobial Efficacy
In another investigation, 3-methyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
What synthetic methodologies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?
Basic Synthesis
The compound can be synthesized via multicomponent cyclocondensation reactions. For example, refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux for 8–10 hours yields structurally similar thiazolo[3,2-a]pyrimidines . Purification involves recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation.
Advanced Optimization
For improved regioselectivity, consider flow-chemistry techniques to control reaction parameters (temperature, stoichiometry) and reduce side products. Statistical modeling (e.g., Design of Experiments, DoE) can optimize reaction conditions, as demonstrated in flow-chemistry syntheses of complex heterocycles .
How is the conformational flexibility of the fused thiazolo-pyrimidine core characterized?
Basic Structural Analysis
Single-crystal X-ray diffraction is critical. The pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity at chiral centers. Dihedral angles between fused thiazole and pyrimidine rings (e.g., 80.94°) highlight steric and electronic interactions influencing molecular packing .
Advanced Crystallography
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing. Pair distribution function (PDF) analysis can further resolve dynamic conformational changes in solution .
What reaction mechanisms govern the formation of the (Z)-configured imine in the structure?
Mechanistic Insight
The (Z)-configuration arises from kinetic control during imine formation. Steric hindrance between the pyridin-2-yl substituent and the thiazole ring favors the (Z)-isomer. DFT calculations (e.g., B3LYP/6-31G*) can model transition states to confirm this selectivity . Experimental validation involves monitoring reaction progress via in situ NMR or IR spectroscopy .
How can researchers address low yields in the final cyclization step?
Advanced Process Design
Low yields often stem from competing side reactions (e.g., over-oxidation). Introduce scavenger resins or phase-transfer catalysts to suppress byproducts. Microwave-assisted synthesis may enhance cyclization efficiency by reducing reaction time and thermal degradation .
What biological assays are suitable for evaluating this compound’s bioactivity?
Basic Screening
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to bioactive thiazolo-pyrimidines . Use fluorescence-based assays to quantify IC₅₀ values.
Advanced SAR Studies
Modify substituents (e.g., pyridin-2-yl or methyl groups) and correlate changes with activity via 3D-QSAR models. Molecular docking (AutoDock Vina) can predict binding modes to targets like EGFR or CDK2 .
How can computational modeling predict reactivity at the exocyclic carboxamide group?
Methodology
Employ frontier molecular orbital (FMO) theory to assess nucleophilic/electrophilic sites. Fukui indices derived from DFT calculations identify reactive centers prone to functionalization (e.g., amide hydrolysis or nucleophilic substitution) .
How to resolve contradictions in reported dihedral angles for similar compounds?
Data Reconciliation
Cross-validate crystallographic data with solution-state NMR (e.g., NOESY for spatial proximity) and variable-temperature studies to distinguish intrinsic flexibility from crystal-packing effects .
What purification strategies are effective for isolating this compound?
Chromatography
Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers. For scale-up, flash chromatography with ethyl acetate/hexane (3:7) is cost-effective .
Recrystallization
Optimize solvent polarity (e.g., DMF/water) to improve crystal quality for diffraction studies .
Which advanced spectroscopic techniques confirm tautomeric equilibria in solution?
Analytical Methods
Dynamic NMR (DNMR) at variable temperatures detects tautomerization rates. Isotopic labeling (¹⁵N or ²H) combined with 2D HSQC can map tautomeric shifts .
How to design structure-activity relationship (SAR) studies for derivatives?
Strategy
Synthesize analogs with variations at the pyridin-2-yl, methyl, or carboxamide groups. Test in parallel against multiple targets (e.g., cancer cell lines, microbial panels) to identify pharmacophoric elements. Machine learning (e.g., Random Forest) can analyze multidimensional SAR data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
